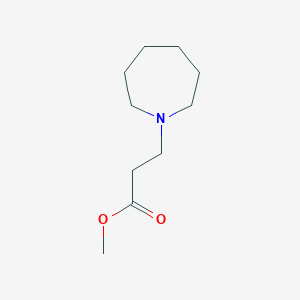

Methyl 3-(azepan-1-yl)propanoate

Description

Contextualization within Amine-Containing Esters

Methyl 3-(azepan-1-yl)propanoate is an example of an amine-containing ester. This class of compounds features both an ester functional group (-COOR) and an amine functional group (-NR2). The reaction between an ester and an amine is a fundamental process in organic chemistry, typically leading to the formation of amides, which are crucial in chemical synthesis and biochemistry. echemi.commasterorganicchemistry.com

The synthesis of amides from esters is an important transformation, and various catalytic systems have been developed to facilitate this reaction under mild and neutral conditions. acs.org Amine-containing esters themselves can serve as intermediates in these transformations or as final products with specific properties. The reactivity of such compounds is influenced by the nature of both the ester and the amine. echemi.com For instance, primary and secondary amines are highly reactive in ester-amine reactions, while tertiary amines, such as the one present in this compound, exhibit different reactivity profiles. echemi.com

Overview of Propanoate Derivatives in Synthetic Chemistry

Propanoate derivatives, which are esters or salts of propanoic acid, are significant in various chemical industries. ontosight.ai Propanoic acid and its derivatives are utilized in pharmaceuticals, food preservation, and cosmetics. ontosight.ai In medicinal chemistry, the arylpropionic acid scaffold is a well-known feature of many non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and ketoprofen. researchgate.net

Esters of propanoic acid are researched for their potential biological activity and are considered candidates for drug development. ontosight.ai They also find use in materials science, for example, in the development of new materials like biodegradable plastics. ontosight.ai The synthesis of propanoate esters can be achieved through methods like the esterification of propanoic acid with an alcohol. researchgate.net The specific properties of a propanoate derivative, such as its solubility and reactivity, are determined by the particular chemical groups attached to the propanoate backbone. ontosight.ai

Significance of Azepane Moiety in Chemical Scaffolds

The azepane ring, a seven-membered heterocyclic amine, is a crucial structural motif in medicinal chemistry and drug discovery. researchgate.netlifechemicals.com This moiety is present in numerous natural products and pharmacologically active molecules that exhibit a wide range of biological activities, including anticancer, antidiabetic, and antiviral properties. researchgate.netnih.gov As of 2019, over 20 drugs approved by the FDA contained the azepane scaffold. nih.gov

The significance of the azepane ring lies in its structural diversity and conformational flexibility, which is often a determining factor for the bioactivity of the molecule. lifechemicals.comnyu.edu The ability to introduce substituents into the azepane ring allows chemists to influence its conformation, which is important for effective drug design. lifechemicals.com Notable examples of drugs containing an azepane moiety include Tolazamide, an oral blood glucose-lowering drug, and Azelastine, a histamine (B1213489) antagonist. lifechemicals.com The azepane scaffold is considered a valuable building block in the synthesis of various pharmaceutical agents. researchgate.net

Research Landscape and Knowledge Gaps for this compound

The research landscape for this compound itself appears to be largely unexplored. While the compound is commercially available and cataloged with a CAS number of 16490-89-4, there is a notable absence of dedicated scholarly articles detailing its synthesis, characterization, or application in peer-reviewed journals. matrix-fine-chemicals.combldpharm.com

The primary knowledge gap is the lack of specific research data for this molecule. While extensive research exists on propanoate derivatives and the azepane moiety independently, their combined role and potential synergistic effects in the specific structure of this compound have not been investigated. For example, studies have been conducted on related structures like 3-(azepan-1-yl)propanoic acid and other functionalized azepanes, but not on this particular methyl ester. nih.govchemicalbook.com The synthesis of related compounds, such as methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, has been documented in the context of inhibiting mycolic acid biosynthesis, suggesting that structurally similar propanoate esters are of scientific interest. nih.gov

This lack of focused research presents an opportunity for future investigation. Studies could explore efficient synthetic routes, characterize its physicochemical properties in detail, and investigate its potential biological activities, given the known pharmacological importance of the azepane ring.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16490-89-4 | chemicalbook.commatrix-fine-chemicals.com |

| Molecular Formula | C10H19NO2 | chemicalbook.commatrix-fine-chemicals.com |

| Molecular Weight | 185.26 g/mol | chemicalbook.com |

| IUPAC Name | This compound | matrix-fine-chemicals.com |

| SMILES | COC(=O)CCN1CCCCCC1 | matrix-fine-chemicals.com |

| InChIKey | MJCZIVXSJDVDFS-UHFFFAOYSA-N | matrix-fine-chemicals.com |

Table 2: Examples of Bioactive Compounds Containing the Azepane Moiety

| Compound | Therapeutic Application | Source(s) |

| Balanol | Protein kinase inhibitor | lifechemicals.com |

| Tolazamide | Antidiabetic | lifechemicals.com |

| Azelastine | Histamine antagonist | lifechemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(azepan-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)6-9-11-7-4-2-3-5-8-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCZIVXSJDVDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290122 | |

| Record name | methyl 3-(azepan-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16490-89-4 | |

| Record name | NSC66897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(azepan-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Azepan 1 Yl Propanoate

Established Synthetic Routes and Reaction Pathways

The principal and most direct method for the synthesis of Methyl 3-(azepan-1-yl)propanoate is the aza-Michael addition of azepane to methyl acrylate (B77674). This reaction, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, forms the basis for both multi-step and one-pot synthetic strategies.

Multi-Step Synthesis Strategies

In a traditional multi-step approach, the synthesis of this compound involves the separate preparation and purification of the precursors, azepane and methyl acrylate, followed by their reaction in a distinct step.

The core of this strategy is the nucleophilic attack of the secondary amine, azepane, on the electron-deficient β-carbon of methyl acrylate. The reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst. The general reaction scheme is as follows:

Reaction Scheme: Aza-Michael Addition of Azepane to Methyl Acrylate

One-Pot Reaction Approaches

The one-pot synthesis still relies on the fundamental aza-Michael addition reaction. The success of this approach often depends on the careful control of reaction conditions, such as temperature and the use of a suitable catalyst, to drive the reaction to completion and minimize the formation of byproducts. Microwave-assisted synthesis has emerged as a powerful tool for accelerating this type of reaction, often leading to significantly reduced reaction times and improved yields. cambridge.org

Precursor Synthesis and Reactant Derivations

The successful synthesis of this compound is contingent on the availability and purity of its precursors: azepane and methyl acrylate.

Synthesis of Azepane Precursors

Azepane, also known as hexamethyleneimine, is a cyclic secondary amine. Industrially, it is primarily produced through the partial hydrogenolysis of hexamethylene diamine. wikipedia.org This process involves the removal of one of the amino groups from hexamethylene diamine in the presence of a catalyst and hydrogen gas.

Another synthetic route to azepane derivatives involves the Beckmann rearrangement of cyclohexanone (B45756) oxime to form ε-caprolactam, followed by reduction of the lactam to azepane.

Synthesis of Methyl Acrylate Derivatives

Methyl acrylate is a key industrial chemical, and its synthesis is well-established. The most common industrial method is the esterification of acrylic acid with methanol (B129727). wikipedia.org This reaction is typically catalyzed by an acid, such as sulfuric acid or a solid acid catalyst. wikipedia.org

Alternative industrial routes to methyl acrylate include the carbonylation of acetylene (B1199291) in the presence of methanol and a catalyst, and the oxidation of propylene (B89431) in the presence of methanol.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the aza-Michael addition between azepane and methyl acrylate to form this compound can be significantly influenced by several reaction parameters. Optimization of these conditions is crucial for maximizing yield and minimizing reaction time.

Catalysis: While the aza-Michael addition can proceed without a catalyst, the reaction rate is often slow. Various catalysts have been shown to effectively promote this transformation. These include both Lewis acids and bases. For the addition of secondary amines to acrylates, base catalysis is common. Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective. mdpi.com Metal-organic frameworks (MOFs), such as copper-benzene-1,3,5-tricarboxylate (CuBTC), have also been explored as heterogeneous catalysts that can be easily recovered and reused.

Solvent Effects: The choice of solvent can have a profound impact on the reaction rate and yield. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often effective in accelerating aza-Michael additions. In some cases, solvent-free conditions have been shown to be highly efficient, offering a greener and more economical approach. organic-chemistry.org

Temperature and Reaction Time: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates. However, elevated temperatures can also promote side reactions, such as the polymerization of methyl acrylate. Microwave irradiation has been successfully employed to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. cambridge.org For instance, reactions that may take several hours or even days at room temperature or with conventional heating can often be completed in a matter of minutes under microwave conditions. cambridge.org

Stoichiometry of Reactants: The molar ratio of azepane to methyl acrylate can also be optimized. While a 1:1 stoichiometric ratio is theoretically required, in practice, a slight excess of one of the reactants may be used to drive the reaction to completion.

The following tables provide representative data on the optimization of aza-Michael additions, illustrating the impact of various reaction conditions.

Table 1: Effect of Catalyst on Aza-Michael Addition of Amines to Acrylates

| Catalyst | Amine | Acrylate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| None | Piperidine (B6355638) | Methyl Acrylate | None | 25 | 24 | 40 | Generic Data |

| DBU (10 mol%) | Piperidine | Methyl Acrylate | None | 25 | 2 | 95 | mdpi.com |

| CuBTC | Pyrrolidine | Ethyl Acrylate | Toluene | 80 | 6 | 92 | Generic Data |

Table 2: Effect of Solvent on Aza-Michael Addition of Amines to Acrylates

| Amine | Acrylate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Morpholine | Methyl Acrylate | Dichloromethane | 25 | 24 | 55 | Generic Data |

| Morpholine | Methyl Acrylate | DMF | 25 | 8 | 85 | Generic Data |

| Morpholine | Methyl Acrylate | None | 25 | 12 | 90 | organic-chemistry.org |

Table 3: Comparison of Conventional Heating and Microwave Irradiation

| Amine | Acrylate | Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzylamine | Methyl Acrylate | Conventional | Reflux | 9 days | 74 | cambridge.org |

| Benzylamine | Methyl Acrylate | Microwave | 80 | 10 min | 95 | cambridge.org |

Catalyst Selection and Impact on Selectivity

While the aza-Michael addition of azepane to methyl acrylate can proceed without a catalyst, the reaction rate can be significantly enhanced by the use of either acid or base catalysts. The choice of catalyst can also influence the selectivity of the reaction, minimizing the formation of by-products.

Base Catalysts: Basic catalysts, such as triethylamine (B128534) (Et3N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or potassium carbonate (K2CO3), are commonly used to deprotonate the secondary amine, increasing its nucleophilicity and accelerating the addition to the Michael acceptor. The strength of the base can affect the reaction rate, with stronger bases generally leading to faster reactions. However, very strong bases may also promote undesired side reactions like polymerization of the acrylate.

Acid Catalysts: Lewis acids or Brønsted acids can also catalyze the reaction by activating the methyl acrylate, making it more electrophilic and susceptible to nucleophilic attack. Common Lewis acid catalysts include zinc chloride (ZnCl2) and titanium tetrachloride (TiCl4). Brønsted acids like acetic acid can also be employed.

The selectivity for the desired mono-adduct, this compound, over potential double-addition products is a key consideration. The choice of catalyst and reaction conditions can be optimized to favor the formation of the desired product.

| Catalyst | Type | Effect on Reaction Rate | Selectivity for Mono-adduct |

| None | - | Slow | Moderate |

| Triethylamine (Et3N) | Base | Moderate | Good |

| DBU | Base | Fast | Good |

| Potassium Carbonate (K2CO3) | Base | Moderate | High |

| Zinc Chloride (ZnCl2) | Lewis Acid | Moderate | High |

| Acetic Acid | Brønsted Acid | Slow | Moderate |

Note: The information in this table is representative of typical outcomes in aza-Michael additions and serves as a general guide.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters that influence the reaction kinetics of the synthesis of this compound.

Temperature: Generally, increasing the reaction temperature increases the rate of the aza-Michael addition. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to the formation of by-products through polymerization of the methyl acrylate or decomposition of the reactants or product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For many aza-Michael additions, temperatures ranging from room temperature to a moderate reflux temperature of the chosen solvent are effective.

Pressure: For liquid-phase reactions such as this, pressure typically has a less pronounced effect on the reaction rate compared to gas-phase reactions. However, in a sealed-vessel reaction, especially when heating above the boiling point of the solvent or reactants, the autogenous pressure will increase. High pressure can sometimes favor the formation of the addition product by shifting the equilibrium towards the more compact transition state.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 (Room Temp) | 24 | 60 |

| 50 | 8 | 85 |

| 80 | 3 | 92 |

| 100 | 1.5 | 88 (with by-products) |

Note: This table provides an illustrative example of the influence of temperature on the synthesis of this compound.

Novel Synthetic Approaches and Methodological Innovations

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies. These principles have been applied to the synthesis of β-amino esters, including approaches relevant to the production of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can be achieved through several strategies:

Atom Economy: The aza-Michael addition is inherently atom-economical as all the atoms of the reactants are incorporated into the final product.

Use of Safer Solvents: Employing greener solvents like water, ethanol, or even performing the reaction under solvent-free conditions minimizes the use and disposal of hazardous organic solvents. d-nb.info

Catalysis: Using catalytic amounts of a substance is preferable to using stoichiometric reagents. The use of reusable solid catalysts can further enhance the green credentials of the synthesis.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption.

Solvent-free aza-Michael additions, where the reaction is carried out by simply mixing the amine and the acrylate, often with gentle heating, represent a particularly green approach, leading to high yields and simplified work-up procedures. d-nb.info

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. matrix-fine-chemicals.com In the synthesis of this compound, microwave irradiation can offer several advantages over conventional heating:

Reduced Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes. nih.gov

Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and cleaner reaction profiles with fewer side products. matrix-fine-chemicals.comnih.gov

Enhanced Reaction Control: Microwave synthesizers allow for precise control over temperature and pressure.

A typical microwave-assisted protocol would involve placing the mixture of azepane, methyl acrylate, and a suitable solvent (or neat) in a sealed microwave vessel and irradiating it at a set temperature for a short period.

| Heating Method | Reaction Time | Yield (%) |

| Conventional Heating | 8 hours | 85 |

| Microwave Irradiation | 10 minutes | 95 |

Note: This comparative table illustrates the potential benefits of microwave-assisted synthesis for this type of reaction, based on general findings in the literature. nih.govmdpi.com

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages for the production of fine chemicals and pharmaceuticals, including this compound.

Enhanced Safety: The small reactor volumes in flow systems improve heat and mass transfer, allowing for better control over exothermic reactions and reducing the risks associated with handling hazardous materials.

Improved Efficiency and Scalability: Flow chemistry allows for rapid reaction optimization and straightforward scaling of production by simply extending the operation time or using parallel reactor lines.

Integration of Processes: Synthesis, work-up, and purification steps can be integrated into a single continuous process.

For the synthesis of this compound, a flow process could involve pumping streams of azepane and methyl acrylate, potentially with a catalyst solution, through a heated reactor coil. The product stream emerging from the reactor could then be directed to an in-line purification module. The use of packed-bed reactors containing a solid-supported catalyst is also a viable and advantageous approach in flow chemistry. mdpi.com

Stereoselective Synthesis Considerations

The synthesis of specific stereoisomers, or stereoselective synthesis, is a critical consideration in medicinal chemistry when a molecule possesses chiral centers. In the case of the parent compound, this compound, the structure is achiral as it lacks any stereocenters. matrix-fine-chemicals.com Therefore, its synthesis does not require stereochemical control to produce a single enantiomer or diastereomer.

However, stereoselectivity becomes a crucial factor in the synthesis of substituted derivatives of this compound, where the introduction of substituents on the azepane ring or the propanoate chain creates one or more chiral centers. The seven-membered azepane ring is a valuable scaffold in medicinal chemistry, though it is less common than five- or six-membered nitrogen heterocycles. researchgate.netmanchester.ac.uk The development of synthetic strategies to access complex and stereochemically defined azepanes is an active area of research. researchgate.netmanchester.ac.uk

For instance, if a substituent were introduced at the C2 or C3 position of the azepane ring, a chiral center would be created. The synthesis of such a chiral molecule would necessitate an asymmetric approach to obtain an enantiomerically pure product. General strategies for asymmetric synthesis that could be hypothetically applied include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. unict.itnih.gov For example, a chiral precursor containing a seven-membered ring or a synthon that can be converted to one could be elaborated to form the desired substituted azepane derivative.

Chiral Auxiliaries: An achiral precursor could be temporarily attached to a chiral auxiliary. This auxiliary would direct a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: A small amount of a chiral catalyst can be used to convert a prochiral substrate into a chiral product with high enantioselectivity. youtube.com This method is often highly efficient. For example, the stereoselective synthesis of polyhydroxylated azepanes has been achieved using an osmium-catalyzed tethered aminohydroxylation reaction to control the configuration at a new C-N bond. nih.gov

Recent advancements have focused on creating functionalized azepanes from simple starting materials. One novel strategy involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered azepane framework. researchgate.netmanchester.ac.uk This method allows for the synthesis of complex, substituted azepanes in just two steps. researchgate.net While not yet applied to this compound derivatives specifically, these modern synthetic methods highlight the potential pathways for accessing chiral analogs.

The table below illustrates hypothetical chiral derivatives of this compound and the general asymmetric strategies that could be employed for their synthesis.

Table 1. Hypothetical Chiral Derivatives and Potential Stereoselective Synthetic Strategies

| Compound Name | Structure | Chiral Center Location | Potential Asymmetric Strategy |

|---|---|---|---|

| (R)-Methyl 3-(2-methylazepan-1-yl)propanoate |  |

C2 on Azepane Ring | Asymmetric Catalysis, Chiral Auxiliary |

| (S)-Methyl 3-(3-hydroxyazepan-1-yl)propanoate |  |

C3 on Azepane Ring | Chiral Pool Synthesis, Asymmetric Reduction |

While direct research into the stereoselective synthesis of this compound is not documented due to its achiral nature, the principles of asymmetric synthesis are well-established and provide a clear roadmap for the preparation of its chiral derivatives. youtube.comyoutube.com The choice of strategy would depend on the specific target molecule and the desired stereochemical outcome.

Reaction Mechanisms and Chemical Reactivity of Methyl 3 Azepan 1 Yl Propanoate

Nucleophilic Reactivity of the Azepane Nitrogen

The nitrogen atom within the azepane ring of Methyl 3-(azepan-1-yl)propanoate possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with various electrophiles. The reactivity of this tertiary amine is influenced by steric hindrance around the nitrogen atom and its basicity.

The general order of nucleophilicity for amines is often primary > secondary > tertiary, primarily due to steric effects. masterorganicchemistry.com However, the azepane nitrogen can still participate in several key reactions:

Alkylation: The nitrogen can react with alkyl halides in an SN2 fashion, leading to the formation of a quaternary ammonium (B1175870) salt. youtube.com This reaction involves the direct attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide. msu.edulibretexts.orglibretexts.org

Reaction with Acid Halides and Anhydrides: The nucleophilic nitrogen can attack the electrophilic carbonyl carbon of acid halides and anhydrides. msu.edu

Oxidation: The amine can be oxidized to form an N-oxide, where the nitrogen atom becomes positively charged and the oxygen atom is negatively charged. youtube.com

The nucleophilicity of amines generally increases with basicity, though steric hindrance can sometimes override this trend. masterorganicchemistry.com

Ester Group Transformation Reactions

The methyl ester group of this compound is susceptible to transformations typical of esters, primarily through nucleophilic acyl substitution.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either acids or bases. bham.ac.uk For amino esters, this reaction provides a route to synthesize different ester derivatives. thieme-connect.com

Catalytic transesterification is an environmentally favorable alternative to methods that produce stoichiometric waste. thieme-connect.com Various catalysts, including aluminum alkoxides, titanium alkoxides, and zinc clusters, have been employed for the transesterification of esters. thieme-connect.com N-heterocyclic carbenes have also been shown to effectively catalyze the transesterification of secondary alcohols at room temperature. organic-chemistry.org

Table 1: Catalysts for Transesterification of Amino Esters

| Catalyst Type | Example Catalyst | Reaction Conditions | Notes |

|---|---|---|---|

| Metal Cluster | Tetranuclear Zinc Cluster | Mild conditions | Tolerates various functional groups. thieme-connect.comthieme-connect.com |

| N-Heterocyclic Carbene (NHC) | Alkylidene derivatives of NHCs | Room temperature | Effective for secondary alcohols. organic-chemistry.org |

| Yttrium-based | Yttrium-isopropoxide cluster | Room temperature | Selective O-acylation of amino alcohols. organic-chemistry.org |

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases. bham.ac.uklibretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. bham.ac.ukyoutube.com This process is reversible and typically does not go to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In this mechanism, a strong nucleophile, the hydroxide (B78521) ion, attacks the carbonyl carbon. bham.ac.uk This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. bham.ac.uklibretexts.org For N-substituted amides and esters, hydrolysis can be achieved under mild alkaline conditions. arkat-usa.orgresearchgate.net The rate of hydrolysis can be significantly influenced by the reaction conditions and the presence of metal complexes. researchgate.netrsc.org

Electrophilic Behavior of this compound

While the azepane nitrogen is nucleophilic, the carbonyl carbon of the ester group is electrophilic. This electrophilicity allows it to react with strong nucleophiles. The reactivity of the ester's electrophilic center is less pronounced than that of more reactive carboxylic acid derivatives like acid chlorides. bham.ac.uk

The hydrogens on the carbon alpha to the carbonyl group (the α-carbon) have some acidity and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in subsequent reactions. Palladium-catalyzed α-arylation of esters, for instance, proceeds through the formation of an enolate intermediate. organic-chemistry.org

Reaction with Carbonyl Compounds

The nucleophilic azepane nitrogen can react with the electrophilic carbon of aldehydes and ketones. This reaction is typically reversible and involves nucleophilic addition followed by dehydration. oxfordsciencetrove.com α-amino acids can react with aldehydes to undergo decarboxylation and/or deamination. libretexts.org The initial step is the condensation of the amine with the aldehyde to form an imine (Schiff base). libretexts.org

Secondary amines react with aldehydes and ketones to form iminium ions, as they lack a proton to lose in the final step of imine formation. oxfordsciencetrove.com

Metal-Catalyzed Transformations Involving this compound

Metal catalysts can facilitate a variety of transformations involving amino esters. These reactions often proceed under mild conditions with high efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium complexes can catalyze the hydrolysis of amino acid esters. researchgate.net Palladium is also used in the α-arylation of esters, which involves the coupling of an aryl halide with an ester enolate. organic-chemistry.org

Ruthenium-Catalyzed Reactions: Ruthenium complexes are versatile catalysts for various organic transformations. acs.org For instance, a ruthenium(II) complex with an N-heterocyclic carbene-amine ligand can catalyze the hydrogenation of esters to alcohols under relatively mild conditions. acs.org Ruthenium catalysts have also been employed in oxidative coupling reactions of allyl esters with activated olefins. rsc.orgrsc.org Furthermore, ruthenium-catalyzed tandem reactions, such as ring-closing metathesis/isomerization/N-acyliminium cyclization, allow for the efficient synthesis of complex heterocyclic structures. tib.eu

Copper-Catalyzed Reactions: Copper complexes can catalyze the base hydrolysis of α-amino acid esters. researchgate.net

Manganese-Catalyzed Reactions: Manganese(I) complexes have been shown to catalyze the direct amidation of a wide range of esters with various amines. acs.org

Reactions with High Valent Transition Metal Halides: α-amino acid esters can react with high valent transition metal halides like NbCl5 and TaBr5, leading to coordination complexes and, in some cases, activation of the ester's O-R bond. rsc.orgrsc.org

Investigation of Reaction Intermediates

The investigation of reaction intermediates is crucial for elucidating reaction mechanisms. For this compound, the most relevant reactions are its synthesis, likely via aza-Michael addition, and its hydrolysis.

The synthesis of this compound most plausibly occurs through the aza-Michael addition of azepane (a secondary amine) to methyl acrylate (B77674). This reaction is known to proceed through a zwitterionic intermediate. acs.orgnih.gov The nitrogen atom of azepane acts as a nucleophile, attacking the β-carbon of the methyl acrylate. This leads to the formation of a transient intermediate that possesses both a positive charge on the nitrogen atom and a negative charge on the enolate carbon. This zwitterionic species is typically short-lived and is subsequently protonated to yield the final product. The mechanism can be visualized as a two-step process involving the initial nucleophilic attack followed by proton transfer. Computational studies on similar aza-Michael additions support the formation of such zwitterionic intermediates. acs.org

In the context of hydrolysis, which is the cleavage of the ester group, the reaction proceeds through a tetrahedral intermediate under both acidic and basic conditions. chemistrysteps.comslideshare.net

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate subsequently undergoes proton transfer and elimination of methanol (B129727) to yield the carboxylic acid and regenerate the acid catalyst. chemistrysteps.comwikipedia.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen atom. This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group to form a carboxylic acid, which is immediately deprotonated by the basic conditions to form a carboxylate salt. This final deprotonation step renders the base-catalyzed hydrolysis effectively irreversible. chemistrysteps.comyoutube.com

The following table illustrates the key proposed intermediates in the synthesis and hydrolysis of this compound.

| Reaction | Proposed Intermediate | Description |

| Aza-Michael Addition (Synthesis) | Zwitterionic Intermediate | A transient species with a positive charge on the nitrogen and a negative charge on the enolate carbon. |

| Acid-Catalyzed Hydrolysis | Tetrahedral Intermediate | Formed by the nucleophilic attack of water on the protonated carbonyl carbon. |

| Base-Catalyzed Hydrolysis | Tetrahedral Intermediate | Formed by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. |

| Disclaimer: The information in this table is based on established reaction mechanisms for similar compounds and is for illustrative purposes, as specific experimental data on the intermediates of this compound reactions are not readily available in the searched literature. |

Kinetic Studies of Relevant Reactions

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. While specific kinetic data for reactions involving this compound are not found in the reviewed literature, the kinetic behavior can be predicted based on studies of analogous reactions.

Kinetics of Aza-Michael Addition (Synthesis):

The rate of the aza-Michael addition is influenced by several factors, including the nucleophilicity of the amine, the nature of the Michael acceptor (the acrylate), the solvent, and the presence of catalysts. Computational and experimental studies on the aza-Michael addition of secondary amines to acrylates indicate that the reaction often follows second-order kinetics, being first-order with respect to both the amine and the acrylate. nih.gov

The reaction rate can be significantly affected by the steric hindrance around the nitrogen atom of the amine. Although azepane is a cyclic secondary amine, the seven-membered ring may impart some conformational constraints that could influence its reactivity compared to acyclic secondary amines. The use of a catalyst, such as a Lewis acid or a Brønsted base, can accelerate the reaction. georgiasouthern.edu

Kinetics of Ester Hydrolysis:

The hydrolysis of the ester group in this compound is subject to catalysis by both acids and bases.

Acid-Catalyzed Hydrolysis: The rate of acid-catalyzed hydrolysis is typically proportional to the concentration of the ester and the concentration of the acid catalyst. chemistrysteps.comwikipedia.org The reaction follows a pseudo-first-order kinetics if the concentration of water is large and constant.

Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis (saponification) is generally faster and more efficient than acid-catalyzed hydrolysis because it is an irreversible process. ucoz.com The reaction rate is dependent on the concentration of both the ester and the base (hydroxide ion). chemrxiv.org The reaction typically exhibits second-order kinetics. The presence of the tertiary amine in the molecule could potentially influence the hydrolysis rate through intramolecular catalysis or by affecting the local pH, although this would require experimental verification.

The following table presents hypothetical kinetic data to illustrate the expected influence of reactant concentrations on the initial rate of the base-catalyzed hydrolysis of this compound at a constant temperature.

| Experiment | [this compound] (M) | [NaOH] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of reaction kinetics. Specific experimental kinetic data for the hydrolysis of this compound is not available in the searched literature. |

Spectroscopic and Structural Elucidation of Methyl 3 Azepan 1 Yl Propanoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural assignment of Methyl 3-(azepan-1-yl)propanoate can be deduced.

1D NMR (¹H, ¹³C) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide foundational information regarding the different chemical environments of the protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the various proton environments in this compound. The protons of the methyl ester group (-OCH₃) are expected to appear as a sharp singlet, typically in the range of δ 3.6-3.7 ppm. The methylene (B1212753) protons adjacent to the ester carbonyl group (-CH₂-COO) and those adjacent to the nitrogen atom of the azepane ring (-N-CH₂-) would likely resonate as triplets in the regions of δ 2.4-2.6 ppm and δ 2.6-2.8 ppm, respectively, due to coupling with their neighboring methylene groups. The protons of the azepane ring would present more complex splitting patterns, appearing as multiplets in the δ 1.5-1.7 ppm and δ 2.5-2.7 ppm regions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for each unique carbon atom. The carbonyl carbon of the ester is the most deshielded and is expected to appear at approximately δ 173-174 ppm. The methoxy (B1213986) carbon (-OCH₃) would resonate around δ 51-52 ppm. The carbons of the propanoate chain and the azepane ring would appear at distinct chemical shifts, with those directly bonded to the nitrogen atom being more deshielded (around δ 50-60 ppm) than the other ring carbons (typically in the δ 25-30 ppm range).

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -C(O )OCH₃ | - | ~173.5 |

| -OC H₃ | ~3.65 (s) | ~51.5 |

| -CH₂-COO | ~2.55 (t) | ~33.0 |

| N-C H₂-CH₂-COO | ~2.75 (t) | ~49.0 |

| Azepane C2/C7 | ~2.65 (m) | ~55.0 |

| Azepane C3/C6 | ~1.60 (m) | ~27.0 |

| Azepane C4/C5 | ~1.55 (m) | ~28.0 |

Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent methylene groups of the propanoate chain and within the azepane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the different spin systems. Key HMBC correlations would be expected from the methoxy protons to the carbonyl carbon, and from the N-CH₂ protons of the propanoate chain to the carbonyl carbon and the adjacent azepane carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. While not critical for the gross connectivity of this flexible molecule, it could provide insights into preferred conformations in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the saturated ester group. The C-O stretching vibrations of the ester will likely appear as two bands in the region of 1250-1100 cm⁻¹. The presence of C-H bonds in the aliphatic parts of the molecule will be confirmed by stretching vibrations in the 2950-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is typically weaker and can be observed in the 1250-1020 cm⁻¹ range, often overlapping with other signals.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Ester (C=O) | Stretch | ~1740 |

| Ester (C-O) | Stretch | 1250-1100 |

| Alkane (C-H) | Stretch | 2950-2850 |

| Tertiary Amine (C-N) | Stretch | 1250-1020 |

Note: This data is predictive and based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of the molecular weight and elucidation of the fragmentation pathways, which further corroborates the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. For this compound (C10H19NO2), the calculated exact mass of the protonated molecule [M+H]⁺ is 186.1494. An experimentally determined mass that is very close to this theoretical value would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a spectrum of daughter ions. This fragmentation pattern provides valuable structural information. For this compound, the protonated molecule [M+H]⁺ would likely undergo characteristic fragmentation pathways. A common fragmentation for esters is the loss of the methoxy group (-OCH₃) or methanol (B129727) (-CH₃OH). Alpha-cleavage adjacent to the nitrogen atom in the azepane ring is also a highly probable fragmentation pathway, leading to the formation of a stable iminium ion. The propanoate side chain can also undergo fragmentation.

Predicted Fragmentation Pathways:

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest available data, a definitive single-crystal X-ray crystallographic study for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. The determination of the precise solid-state molecular structure, including detailed conformational analysis and intermolecular interactions, is contingent upon the successful growth of a single crystal of the compound suitable for X-ray diffraction analysis.

Without experimental crystallographic data, a detailed discussion of the specific torsion angles and crystal packing of this compound in the solid state remains speculative. Such an analysis would require the precise atomic coordinates obtained from an X-ray diffraction experiment.

Conformation and Torsion Angle Analysis

A comprehensive conformational and torsion angle analysis requires experimentally determined crystallographic data. This analysis would typically involve the examination of the seven-membered azepane ring's conformation (e.g., chair, boat, or twist-chair) and the rotational freedom around the single bonds of the propanoate side chain. Key torsion angles, such as those defining the orientation of the ester group relative to the ethyl chain and the attachment of the side chain to the azepane nitrogen, would be crucial for a complete understanding of the molecule's three-dimensional structure.

In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could provide theoretical predictions of the most stable conformations and their associated torsion angles. However, these would remain theoretical models until validated by experimental X-ray crystallographic data.

Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound. This analysis identifies the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, that govern how individual molecules of this compound would arrange themselves in a crystal lattice.

Computational and Theoretical Chemistry Studies of Methyl 3 Azepan 1 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are pivotal in determining the electronic structure and molecular orbitals of Methyl 3-(azepan-1-yl)propanoate. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its reactivity and physical properties.

Density Functional Theory (DFT) for Energy Minimization and Vibrational Frequencies

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), are employed to find the molecule's lowest energy conformation, a process known as energy minimization. nih.gov This optimized geometry corresponds to the most stable arrangement of the atoms in the molecule.

Once the optimized structure is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. For instance, a DFT study on azepane, a core component of the target molecule, successfully calculated its 54 vibrational modes. nih.gov For this compound, characteristic vibrational frequencies would include the C=O stretching of the ester group, C-N stretching of the tertiary amine, and various C-H bending and stretching modes throughout the molecule. A hypothetical table of calculated vibrational frequencies for this compound, based on typical ranges for its functional groups, is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Functional Group |

| C-H Stretch (alkane) | 2850-2960 | Azepane ring, Propanoate chain |

| C=O Stretch | 1735-1750 | Ester |

| C-N Stretch | 1020-1250 | Tertiary Amine |

| C-O Stretch | 1150-1250 | Ester |

| CH₂ Bend | 1450-1470 | Azepane ring, Propanoate chain |

This table is illustrative and based on typical values for the respective functional groups. Actual calculated values would be specific to the molecule's full optimized geometry.

Furthermore, DFT calculations provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Conformational Analysis and Energy Landscapes

The flexibility of the seven-membered azepane ring and the rotatable bonds in the propanoate side chain mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) offers a computationally efficient way to explore the conformational space of large and flexible molecules. wikipedia.orgnih.gov Using a force field, which is a set of empirical potential energy functions, MM methods can rapidly calculate the energies of thousands of different conformations. This is particularly useful for identifying low-energy conformers of the azepane ring, which is known to adopt several conformations such as chair, twist-chair, and boat forms. acs.orgprinceton.edu

Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms over time, providing a dynamic view of the conformational landscape. nih.gov An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal the preferred conformations in solution and the timescales of conformational changes. rsc.org This approach has been successfully used to model the vibrational spectra of esters in different solvents, showing how the environment influences molecular structure and dynamics. acs.orgnih.gov

Potential Energy Surface (PES) Mapping

A more detailed understanding of the conformational preferences and interconversion pathways can be obtained by mapping the Potential Energy Surface (PES). A PES scan involves systematically changing specific dihedral angles in the molecule and calculating the energy at each step, while optimizing the rest of the geometry. uni-rostock.deq-chem.comresearchgate.net

For this compound, a PES scan could be performed by rotating the bonds of the propanoate side chain and key dihedral angles within the azepane ring. The resulting plot of energy versus the scanned coordinate(s) would reveal the energy minima corresponding to stable conformers and the transition states that connect them. researchgate.net This information is invaluable for understanding the molecule's flexibility and the relative populations of its different conformational states at a given temperature.

Prediction of Spectroscopic Parameters

Computational methods are also instrumental in predicting the spectroscopic parameters of molecules, which can be directly compared with experimental data to validate the theoretical models and aid in spectral assignment.

For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.netresearchgate.netnih.gov By performing GIAO calculations on the Boltzmann-averaged ensemble of low-energy conformers obtained from conformational analysis, a more accurate prediction of the experimental NMR spectrum can be achieved. rsc.org

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is provided below, illustrating the type of data that can be generated.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Structural Assignment |

| C=O | ~172 | Ester Carbonyl |

| O-CH₃ | ~51 | Ester Methyl |

| N-CH₂ (propanoate) | ~55 | Propanoate Chain |

| CH₂-C=O | ~35 | Propanoate Chain |

| N-CH₂ (azepane) | ~58 | Azepane Ring (adjacent to N) |

| CH₂ (azepane) | ~27-30 | Azepane Ring |

| CH₂ (azepane) | ~25-28 | Azepane Ring |

This table is illustrative. Actual chemical shifts depend on the specific conformation and the computational level of theory.

Theoretical NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful tool for structural elucidation and confirmation. For this compound, theoretical calculations can provide a highly detailed picture of the magnetic environment of each nucleus.

The primary method for these predictions is Density Functional Theory (DFT), often coupled with the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org This approach has proven to be highly effective in calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts. The process begins with the optimization of the molecular geometry of this compound to find its most stable conformation. Different DFT functionals, such as B3LYP or PBE0, and various basis sets, like 6-31G(d) or 6-311+G(2d,p), can be employed to achieve a balance between accuracy and computational cost. acs.orgresearchgate.net

Once the geometry is optimized, the GIAO-DFT calculation is performed to obtain the absolute shielding values for each carbon and proton atom. These theoretical values are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δ_i = σ_ref - σ_i

Where δ_i is the chemical shift of nucleus i, σ_ref is the calculated shielding of the reference (TMS), and σ_i is the calculated shielding of nucleus i. To further refine the results and account for systematic errors, the calculated chemical shifts are often scaled using empirical linear scaling factors derived from benchmarking studies. researchgate.net

A hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for this compound, calculated at the B3LYP/6-31G(d) level of theory, is presented below.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C=O | 173.5 | CH₃ (ester) | 3.65 |

| O-CH₃ | 51.8 | CH₂ (α to C=O) | 2.50 |

| N-CH₂ | 55.2 | CH₂ (β to C=O) | 2.80 |

| Azepane CH₂ (α to N) | 58.0 | Azepane CH₂ (α to N) | 2.60 |

| Azepane CH₂ (β to N) | 28.5 | Azepane CH₂ (β to N) | 1.65 |

| Azepane CH₂ (γ to N) | 27.0 | Azepane CH₂ (γ to N) | 1.55 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry can simulate these spectra with a high degree of accuracy.

The process starts with the optimization of the ground-state geometry of this compound using a chosen DFT method and basis set. Following optimization, a frequency calculation is performed on the optimized structure. This calculation computes the second derivatives of the energy with respect to the atomic positions, which results in a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. github.io

For a vibration to be IR active, it must induce a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. squarespace.com The computational software calculates the IR intensities and Raman activities for each vibrational mode, allowing for the generation of theoretical IR and Raman spectra. These simulated spectra can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions.

A hypothetical table of selected calculated vibrational frequencies for this compound is shown below.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| C=O stretch | 1740 | Strong | Weak |

| C-O stretch (ester) | 1250 | Strong | Medium |

| C-N stretch | 1180 | Medium | Medium |

| CH₂ scissoring | 1450-1470 | Medium | Medium |

| CH₂ rocking | 750-850 | Weak | Weak |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions involving this compound requires the exploration of the potential energy surface (PES) that governs its transformations.

Computational Elucidation of Reaction Mechanisms

Computational methods can map out the most likely pathways for a chemical reaction. numberanalytics.com For a reaction involving this compound, such as its hydrolysis, the first step is to identify the reactants, products, and any potential intermediates. The geometries of these species are then optimized to locate the corresponding minima on the PES.

The transition state (TS), which is the highest energy point along the reaction coordinate, must then be located. ims.ac.jpvaia.com Various algorithms, such as the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-newton (STQN) methods, can be used to find an approximate TS structure. ims.ac.jpfossee.in This structure is then fully optimized. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, corresponding to the motion along the reaction coordinate.

Once the reactant, product, and transition state structures are confirmed, the Intrinsic Reaction Coordinate (IRC) path can be calculated. acs.org The IRC follows the minimum energy path from the transition state down to the reactant and product, confirming that the located TS indeed connects the desired minima. fossee.in

Barrier Heights and Rate Constant Predictions

The energy difference between the reactants and the transition state is the activation energy or barrier height (Ea). researchgate.net This is a critical parameter for determining the rate of a reaction. mghpcc.org Computational chemistry allows for the direct calculation of these barrier heights. For higher accuracy, it is common to perform single-point energy calculations on the optimized geometries using a more sophisticated level of theory or a larger basis set. nih.gov

From the calculated barrier height, the reaction rate constant (k) can be estimated using Transition State Theory (TST). vaia.com The TST equation relates the rate constant to the free energy of activation (ΔG‡), which includes contributions from enthalpy and entropy.

k = (k_B * T / h) * e^(-ΔG‡ / RT)

Where k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant. Computational frequency calculations provide the necessary data to compute the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are all required to determine ΔG‡.

A hypothetical data table for the hydrolysis of the ester group in this compound is presented below.

Interactive Data Table: Predicted Kinetic Parameters for the Hydrolysis of this compound

| Parameter | Predicted Value |

| Activation Energy (Ea) | 15 kcal/mol |

| Enthalpy of Activation (ΔH‡) | 14.5 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 25 kcal/mol |

| Predicted Rate Constant (k) at 298 K | 1.2 x 10⁻⁴ s⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes only.

Derivatization and Analog Synthesis of Methyl 3 Azepan 1 Yl Propanoate

Modification of the Ester Group

The methyl ester functionality of Methyl 3-(azepan-1-yl)propanoate is a prime target for chemical transformation, allowing for the introduction of a wide range of functional groups. The most common modifications involve amidation and reduction reactions.

Amidation Reactions

The conversion of the methyl ester to an amide is a fundamental transformation that introduces a robust and versatile amide bond. This reaction is typically achieved by treating this compound with a primary or secondary amine. The direct amidation of esters can be facilitated by heating the reactants together, sometimes in the presence of a catalyst. For instance, iron(III) chloride has been demonstrated as an effective Lewis acid catalyst for the solvent-free direct amidation of esters with both primary and secondary amines. mdpi.com

The resulting product, a 3-(azepan-1-yl)propanamide (B11915587) derivative, can be further diversified by varying the amine component. The existence of the parent amide, 3-(azepan-1-yl)propanamide, is confirmed by its availability from chemical suppliers. oakwoodchemical.com This straightforward conversion opens the door to a vast library of analogs, as a wide variety of amines are commercially available. Furthermore, advanced amide coupling methodologies, such as those utilizing activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), can be employed after hydrolysis of the ester to the corresponding carboxylic acid, 3-(azepan-1-yl)propanoic acid, for the synthesis of more complex amides. bldpharm.com Greener approaches for N-acylation, including catalyst-free methods and reactions in water, have also been developed, offering more sustainable synthetic routes. orientjchem.orgmdpi.com

Reduction to Alcohols

The ester group can be readily reduced to a primary alcohol, yielding 3-(azepan-1-yl)propan-1-ol. This transformation is a key step in generating analogs with altered polarity, hydrogen bonding capability, and conformational flexibility. Standard reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether are highly effective for this conversion.

The resulting alcohol, 3-(azepan-1-yl)propan-1-ol, is a known compound, listed by several chemical vendors, indicating its synthetic accessibility. moldb.combldpharm.com Research has also demonstrated the reduction of similar methyl propanoate esters to the corresponding propanol (B110389). For example, a study on the synthesis of propanol from propanoic acid involved the reduction of methyl propanoate using sodium in ethylene (B1197577) glycol, achieving a good yield. researchgate.net This alcohol derivative serves as a valuable intermediate for further functionalization, such as etherification, oxidation to the corresponding aldehyde, or conversion to halides for subsequent nucleophilic substitution reactions.

Functionalization of the Azepane Ring System

The azepane ring, a seven-membered saturated heterocycle, provides another avenue for structural diversification. The tertiary amine nitrogen and the carbon backbone of the ring can both be targeted for modification.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the azepane ring makes it nucleophilic and susceptible to reactions with electrophiles. N-alkylation introduces a positive charge on the nitrogen, forming a quaternary ammonium (B1175870) salt, which can alter the molecule's physical properties and biological activity. A variety of alkylating agents, such as alkyl halides or sulfates, can be used for this purpose. acsgcipr.org Eco-friendly methods using propylene (B89431) carbonate as both a reagent and solvent have been developed for the N-alkylation of N-heterocycles. mdpi.comnih.gov

N-acylation, the introduction of an acyl group onto the nitrogen, is another important modification. This is typically achieved by reacting the parent secondary amine (azepane) with an acyl chloride or anhydride. For a tertiary amine like this compound, N-acylation is not directly possible. However, if the synthetic route starts from azepane, N-acylation can be performed prior to the Michael addition with methyl acrylate (B77674) to form the final product. Numerous methods for the N-acylation of amines have been reported, including catalyst-free conditions and the use of activating agents like N-acylbenzotriazoles. orientjchem.orgorganic-chemistry.org

Ring-Opening and Ring-Expansion Studies

The azepane ring, while generally stable, can participate in ring-opening and ring-expansion reactions under specific conditions. Ring-opening reactions often proceed through the formation of a strained intermediate. For example, the ring-opening of smaller cyclic ammonium ions like aziridinium (B1262131) and azetidinium salts by nucleophiles is a known process. nih.govrsc.orgnih.gov While the seven-membered azepane ring is less strained, specific activation, for instance through the formation of an N-oxide or a bicyclic system, could facilitate ring cleavage.

Ring-expansion reactions offer a pathway to larger ring systems. Methodologies have been developed for the expansion of smaller rings, such as pyrrolidines, to form azepane derivatives. nih.gov For instance, a ring-expansion of 2-alkenylazetidinium salts has been shown to produce azepanes through a nih.govresearchgate.net sigmatropic shift. researchgate.net More recent strategies involve the photochemical dearomative ring expansion of nitroarenes to access complex azepanes. nih.gov These methods, while not directly applied to this compound, illustrate the potential for manipulating the azepane ring structure to create novel heterocyclic systems.

Introduction of Stereocenters

The introduction of stereocenters into the structure of this compound can significantly impact its biological activity and physicochemical properties. Stereocenters can be introduced on the azepane ring or on the propanoate side chain.

One approach is to start the synthesis from a chiral precursor. For example, the use of an enantiomerically pure substituted azepane in the initial Michael addition with methyl acrylate would result in a chiral product. The synthesis of optically active [b]-annulated azepane scaffolds has been achieved through methods like palladium-catalyzed asymmetric allylic alkylation followed by cross-metathesis and hydrogenation. chemicalbook.com

Furthermore, chemoenzymatic methods have been employed to generate enantioenriched substituted azepanes. These methods utilize enzymes like imine reductases or monoamine oxidases for asymmetric synthesis or deracemization, respectively. nih.gov It is also possible to introduce stereocenters on the propanoate side chain. For instance, alkylation of the α-carbon of the ester could generate a new stereocenter. The development of stereodivergent syntheses allows for the creation of all possible stereoisomers of a molecule, which is crucial for structure-activity relationship studies.

Synthesis of Structural Analogs with Modified Alkyl Chains

The modification of the 3-propanoate alkyl chain of this compound offers a direct route to a diverse range of structural analogs. These modifications can influence the molecule's size, lipophilicity, and conformational flexibility, which are critical parameters for its interaction with biological systems. Key strategies for alkyl chain modification include α-alkylation and chain homologation.

α-Alkylation of the Propanoate Chain:

A primary method for introducing diversity into the alkyl chain is through the α-alkylation of the ester. This can be achieved by generating an enolate at the α-position (C-2) of the propanoate chain, followed by reaction with an appropriate alkyl halide. The presence of the β-amino group can influence the reactivity and stability of the enolate intermediate.

A general synthetic approach would involve the deprotonation of this compound using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to form the corresponding lithium enolate. This enolate can then be quenched with a variety of electrophiles, such as alkyl halides, to introduce substituents at the α-position. The choice of the alkylating agent (R-X) determines the nature of the newly introduced side chain.

Table 1: Examples of α-Alkylated Analogs of this compound

| Analog Name | Structure | Alkylating Agent (R-X) |

| Methyl 2-methyl-3-(azepan-1-yl)propanoate | Methyl iodide (CH₃I) | |

| Methyl 2-ethyl-3-(azepan-1-yl)propanoate | Ethyl bromide (CH₃CH₂Br) | |

| Methyl 2-benzyl-3-(azepan-1-yl)propanoate | Benzyl bromide (C₆H₅CH₂Br) |

This table presents hypothetical examples based on established α-alkylation methodologies for β-amino esters.

Chain Homologation and Functionalization:

Beyond simple alkylation, the propanoate chain can be extended or further functionalized. For instance, homologation to produce butanoate or pentanoate analogs can be achieved through multi-step synthetic sequences. One possible route involves the reduction of the methyl ester to the corresponding alcohol, followed by a two-carbon chain extension, for example, via a Wittig reaction with an appropriate phosphorane, followed by hydrogenation and oxidation.

Alternatively, the introduction of functional groups can be accomplished by using functionalized alkylating agents in the α-alkylation step. For example, using an alkyl halide containing a protected alcohol or amine would yield an analog that can be further derivatized after deprotection.

Preparation of Conjugates and Probes

The unique structure of this compound makes it a suitable candidate for transformation into chemical probes and conjugates for biological studies. This typically involves the attachment of a reporter group, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a chelating agent for radioimaging.

Functionalization for Conjugation:

The primary sites for derivatization are the tertiary amine of the azepane ring and the methyl ester. The ester group can be hydrolyzed to the corresponding carboxylic acid, which provides a handle for amide bond formation with amine-containing reporter groups. This is a common and robust method for bioconjugation. The reaction is typically mediated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester that readily reacts with primary amines. thermofisher.comnih.gov

Alternatively, the azepane ring itself can be a point of attachment, although this is generally more challenging without disrupting the ring structure.

Synthesis of Fluorescent Probes:

Fluorescent probes are invaluable tools for visualizing the localization and dynamics of molecules in biological systems. A fluorescent analog of this compound can be synthesized by conjugating a fluorophore to the carboxylic acid derivative. For example, reaction with a fluorescent amine, such as dansyl cadaverine, would yield a highly fluorescent probe. The choice of fluorophore can be tailored for specific applications, considering factors like excitation and emission wavelengths, quantum yield, and photostability.

Table 2: Examples of Fluorescent Probes Derived from 3-(Azepan-1-yl)propanoic Acid

| Probe Name | Fluorophore | Conjugation Chemistry |

| Dansyl-Conjugated Azepane Probe | Dansyl Cadaverine | Amide bond formation |

| Fluorescein-Conjugated Azepane Probe | Fluorescein-5-thioureido-ethylenediamine | Amide bond formation |

| Rhodamine-Conjugated Azepane Probe | Rhodamine B isothiocyanate (after conversion to an amine) | Amide bond formation |

This table presents hypothetical probe structures based on standard bioconjugation techniques.

Preparation of Biotinylated Probes:

Biotinylation is a widely used technique for the selective detection and isolation of binding partners of a molecule of interest, owing to the extraordinarily strong interaction between biotin and streptavidin. nih.gov A biotinylated probe of this compound can be prepared by coupling biotin to the carboxylic acid form of the molecule. Often, a spacer arm, such as a polyethylene (B3416737) glycol (PEG) linker, is incorporated between the biotin and the core molecule to minimize steric hindrance and improve the accessibility of the biotin tag for streptavidin binding. acs.org

The synthesis would involve the activation of a biotin derivative containing a linker with a terminal carboxylic acid, followed by coupling to the deprotected amine of an amino-functionalized analog of this compound, or alternatively, coupling an amine-terminated biotin linker to the carboxylic acid of hydrolyzed this compound.

Development of Chelating Agent Conjugates for Imaging:

For applications in nuclear medicine, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), the molecule can be conjugated to a bifunctional chelator capable of sequestering a radionuclide. rsc.org The carboxylic acid derivative of this compound can be coupled to an amine-functionalized chelator, for example, a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). unito.it The resulting conjugate can then be radiolabeled with a suitable metal isotope (e.g., ⁶⁸Ga, ⁶⁴Cu) for in vivo imaging studies.

Applications of Methyl 3 Azepan 1 Yl Propanoate in Advanced Organic Synthesis

Role as a Synthetic Building Block

The inherent functionalities of Methyl 3-(azepan-1-yl)propanoate make it an adept synthetic building block. The tertiary amine of the azepane ring can act as a nucleophile or a base, while the methyl propanoate chain offers a site for various chemical transformations, including hydrolysis, amidation, reduction, and carbon-carbon bond formation. This dual reactivity allows for the sequential or simultaneous introduction of different functionalities, providing a strategic advantage in multistep syntheses.

The azepane scaffold itself is a significant structural motif found in numerous biologically active compounds and natural products. The conformational flexibility of the seven-membered ring, combined with the stereochemical possibilities arising from substitution, makes it a desirable component in medicinal chemistry and drug discovery. The availability of this compound as a starting material simplifies the incorporation of this important core structure into larger, more complex molecules.

Utility in Heterocyclic Compound Synthesis

A key application of this compound lies in its use as a precursor for the synthesis of a variety of other heterocyclic compounds. The reactivity of the ester group can be harnessed to construct new ring systems fused to or appended from the azepane core.

For instance, the ester can undergo intramolecular cyclization reactions with a suitably placed nucleophile on a substituent attached to the azepane nitrogen. Alternatively, it can serve as a handle for the introduction of a side chain that can subsequently participate in cyclization reactions to form new heterocyclic rings. These transformations can lead to the formation of bicyclic or spirocyclic systems containing the azepane moiety, which are of significant interest in the development of novel therapeutic agents and functional materials.

| Reactant | Reagent(s) | Product Type | Significance |

| This compound | Hydrazine hydrate | Azepane-functionalized hydrazide | Intermediate for pyrazole, pyrazolone (B3327878) synthesis |